Cas no 2680811-01-0 (6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid)

6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid
- 2680811-01-0
- EN300-28272706
- 6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid
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- Inchi: 1S/C10H12N2O3/c1-6-9(10(14)15)4-3-8(12-6)5-11-7(2)13/h3-4H,5H2,1-2H3,(H,11,13)(H,14,15)
- InChI Key: MDIFZYWQBHEBSJ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(CNC(C)=O)=NC=1C)=O
Computed Properties
- Exact Mass: 208.08479225g/mol
- Monoisotopic Mass: 208.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.3Ų
- XLogP3: -0.1
6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272706-5g |
6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid |
2680811-01-0 | 5g |
$3438.0 | 2023-09-09 | ||
Enamine | EN300-28272706-0.1g |
6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid |
2680811-01-0 | 95.0% | 0.1g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-28272706-0.5g |
6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid |
2680811-01-0 | 95.0% | 0.5g |
$1137.0 | 2025-03-19 | |
Enamine | EN300-28272706-2.5g |
6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid |
2680811-01-0 | 95.0% | 2.5g |
$2324.0 | 2025-03-19 | |
Enamine | EN300-28272706-0.05g |
6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid |
2680811-01-0 | 95.0% | 0.05g |
$996.0 | 2025-03-19 | |
Enamine | EN300-28272706-0.25g |
6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid |
2680811-01-0 | 95.0% | 0.25g |
$1090.0 | 2025-03-19 | |
Enamine | EN300-28272706-5.0g |
6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid |
2680811-01-0 | 95.0% | 5.0g |
$3438.0 | 2025-03-19 | |
Enamine | EN300-28272706-10g |
6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid |
2680811-01-0 | 10g |
$5099.0 | 2023-09-09 | ||
Enamine | EN300-28272706-1.0g |
6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid |
2680811-01-0 | 95.0% | 1.0g |
$1185.0 | 2025-03-19 | |
Enamine | EN300-28272706-1g |
6-(acetamidomethyl)-2-methylpyridine-3-carboxylic acid |
2680811-01-0 | 1g |
$1185.0 | 2023-09-09 |
6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
Additional information on 6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid
6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic Acid: A Comprehensive Overview
6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid, identified by the CAS registry number 2680811-01-0, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with an acetamidomethyl group and a carboxylic acid moiety. The presence of these functional groups imparts versatile chemical properties, making it a valuable molecule for various applications.
The chemical structure of 6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid consists of a pyridine ring with substituents at positions 2, 3, and 6. The methyl group at position 2 contributes to the molecule's stability and hydrophobicity, while the acetamidomethyl group at position 6 introduces hydrogen bonding capabilities. The carboxylic acid group at position 3 is particularly significant due to its ability to form salts and esters, which are essential for many chemical reactions and biological interactions.
Recent studies have highlighted the potential of this compound in drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been explored in several research papers. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid can effectively inhibit the activity of certain metalloenzymes, making it a promising candidate for anti-inflammatory and anti-cancer therapies.
In addition to its pharmacological applications, this compound has also found use in materials science. Researchers have investigated its role as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group plays a crucial role in coordinating with metal ions, enabling the formation of highly porous and stable structures. These materials have potential applications in gas storage, catalysis, and sensing technologies.
The synthesis of 6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. A common approach includes the Friedel-Crafts acylation of pyridine derivatives followed by amidation and oxidation steps. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production.
From an environmental perspective, this compound has been studied for its biodegradability and toxicity profiles. Research indicates that under aerobic conditions, it undergoes microbial degradation efficiently, reducing its environmental footprint. However, further studies are required to fully understand its long-term ecological impact.
In conclusion, 6-(Acetamidomethyl)-2-methylpyridine-3-carboxylic acid (CAS No. 2680811-01-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new properties and uses for this molecule, its significance in both academic and industrial settings is expected to grow further.
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